

High-Purity 2,2-Dimethylpentanoic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2,2-Dimethylpentanoic acid

Cat. No.: B075166

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This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and applications of high-purity **2,2-Dimethylpentanoic acid**. This document provides a detailed overview of commercial suppliers, guidance on analytical methodologies, and insights into its role in cellular signaling pathways.

Commercial Availability and Purity

High-purity **2,2-Dimethylpentanoic acid** (CAS No. 1185-39-3) is critical for a range of research applications, from metabolic studies to its use as an internal standard in chromatography. A variety of chemical suppliers offer this compound at different purity levels. For applications in pharmaceutical research and drug development, a purity of $\geq 98\%$ is often required. Below is a comparative summary of commercial suppliers offering **2,2-Dimethylpentanoic acid**.

Supplier	Stated Purity	Available Quantities
GIHI CHEMICALS	>99%	Bulk quantities
Sigma-Aldrich	≥97.0%	Gram to kilogram scale
TCI America	>98.0% (GC)	Gram to kilogram scale
Smolecule	In Stock (Purity not specified)	Research quantities
BioCat GmbH	(Purity not specified)	50mg
MP BIOMEDICALS, LLC	96%	10g
ChemNet	(Purity not specified)	Inquire for details
BLD Pharm	(Purity not specified)	Inquire for details
MOLBASE	(Purity not specified)	Inquire for details

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Physicochemical Properties

2,2-Dimethylpentanoic acid, also known as 2,2-dimethylvaleric acid, is a branched-chain fatty acid.^[1]

Property	Value
Molecular Formula	C ₇ H ₁₄ O ₂
Molecular Weight	130.18 g/mol
Appearance	Colorless to light yellow liquid
Density	~0.918 g/mL at 20 °C
Boiling Point	200-205 °C

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of Biological Samples

High-purity **2,2-Dimethylpentanoic acid** can be utilized as an internal standard for the quantitative analysis of other metabolites in biological samples. The following is a general protocol for the GC-MS analysis of short-chain fatty acids in a biological matrix, using **2,2-Dimethylpentanoic acid** as an internal standard.

1. Sample Preparation:

- To 1 mL of the biological sample (e.g., plasma, urine), add a known concentration of **2,2-Dimethylpentanoic acid** as the internal standard.
- Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., HCl).
- Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.

2. Derivatization:

- To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) to convert the fatty acids into their more volatile trimethylsilyl (TMS) esters.
- Heat the mixture at a specified temperature and time (e.g., 70°C for 30 minutes) to ensure complete derivatization.

3. GC-MS Analysis:

- Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- The gas chromatograph separates the different fatty acid derivatives based on their boiling points and interactions with the stationary phase.

- The mass spectrometer detects and fragments the eluting compounds, providing a mass spectrum for each peak.

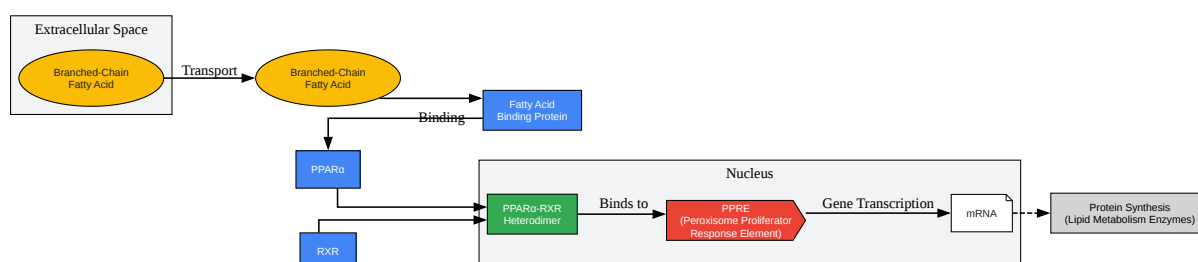
4. Data Analysis:

- Identify the peaks corresponding to the target analytes and the internal standard based on their retention times and mass spectra.
- Quantify the target analytes by comparing the peak area of each analyte to the peak area of the internal standard.

Role in Cellular Signaling: Activation of PPAR α

Branched-chain fatty acids have been identified as potential ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[2][3][4] Specifically, they can activate PPAR α , a key regulator of fatty acid oxidation.[5][6] The activation of PPAR α by a ligand like a branched-chain fatty acid initiates a signaling cascade that leads to the transcription of genes involved in lipid metabolism.

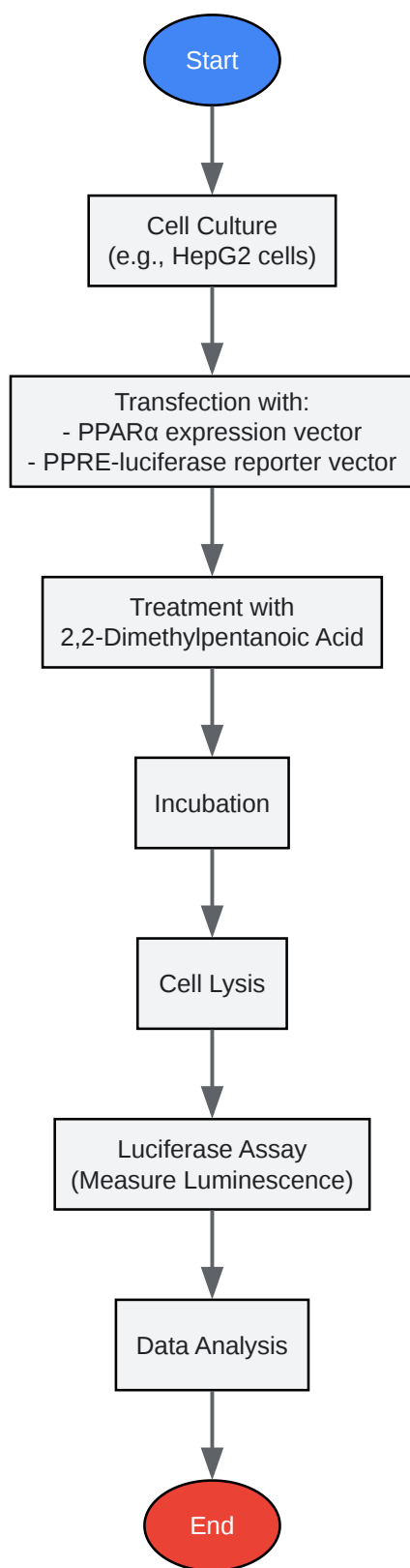
Below is a diagram illustrating the general signaling pathway of PPAR α activation by a branched-chain fatty acid.



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PPAR α Signaling Pathway Activation

The workflow for a typical cell-based reporter assay to screen for PPAR α activation by a compound like **2,2-Dimethylpentanoic acid** is outlined below.



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PPARα Reporter Assay Workflow

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